![molecular formula C12H11NO3 B372259 8-硝基-1,2,3,4-四氢二苯并[b,d]呋喃 CAS No. 13680-12-1](/img/structure/B372259.png)

8-硝基-1,2,3,4-四氢二苯并[b,d]呋喃

货号 B372259

CAS 编号:

13680-12-1

分子量: 217.22g/mol

InChI 键: BYZZDUWXRGPYJS-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

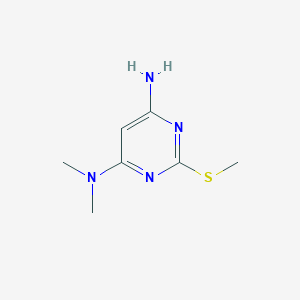

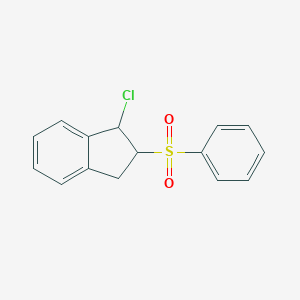

8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan is a chemical compound with the formula C12H11NO3 . It contains 27 atoms in total, including 11 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .

Molecular Structure Analysis

The molecular structure of 8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan includes the arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 29 bonds, including 18 non-H bonds, 12 multiple bonds, 1 rotatable bond, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 nitro group (aromatic), and 1 Furane .科学研究应用

合成技术和结构分析:

- 3-硝基苯并[b]呋喃与1-二乙氨基丙炔的热反应生成加成产物,其中硝基的氧原子转移到乙炔上,提供了对硝基苯并呋喃反应性的见解 (Wit等人,1980)。

- 在水中进行的Pd/C催化反应可以有效合成2-取代的苯并[b]呋喃/硝基苯并[b]呋喃,证明了一种可以耐受各种官能团的方法 (Pal等人,2003)。

- 利用高价碘诱导的氧化环化合成了各种3-烷基-2-硝基苯并[b]呋喃,为这些化合物的有效功能化方法提供了 (Lu等人,2012)。

- 通过Sonogashira交叉偶联反应和随后的环化首次合成了4-、5-和6-硝基苯并[b]呋喃,证明了合成这些化合物的新方法 (Dai和Lai,2002)。

化学性质和反应:

- 在叔丁氧化钾存在下,使用1-硝基环己烯和4-羟基-2-丁炔酸甲酯进行串联共轭加成反应,得到产物甲基顺式-3a-硝基八氢苯并[b]呋喃-Δ3,α-乙酸酯,展示了涉及硝基苯并[b]呋喃的反应范围 (Yakura等人,1998)。

- 已经分析了呋喃及其硝基衍生物(包括2-硝基呋喃)的气相碱性,表明了这些化合物的质子化偏好及其在各种化学过程中的潜力 (Esseffar等人,2002)。

潜在的生物活性与应用:

- 已经评估了2-硝基苯并[b]呋喃衍生物的抗菌活性,表明对各种细菌具有相当的活性,突出了其潜在的生物医学应用 (Ohishi等人,1985)。

- 已经合成了含有2-硝基苯并[b]呋喃结构的化合物并对其进行了表征,在体外筛选抗利什曼病活性方面具有潜力,表明在开发新的药物治疗中发挥作用 (Dias等人,2015)。

属性

IUPAC Name |

8-nitro-1,2,3,4-tetrahydrodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYZZDUWXRGPYJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan | |

Synthesis routes and methods

Procedure details

Following method A, potassium t-butoxide (37 g, 320 mmol) was added in portions to a cooled (2° C.) solution of cyclohexanone oxime (35 g, 300 mmol) in DMF (350 mL). The cooled reaction mixture was stirred for 20 minutes and then 1-chloro-4-nitrobenzene (50 g, 320 mmol) was added in portions. The reaction mixture was stirred at ˜10° C. for 30 minutes and then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction mixture was concentrated under reduced pressure to remove the DMF and then treated with water (300 mL). The precipitate was collected by filtration and washed with water. Recrystallization of the crude material from isopropanol and column chromatography provided cyclohexanone O-(4-nitro-phenyl)-oxime (48 g). Cyclohexanone O-(4-nitro-phenyl)-oxime (48 g, 205 mmol) was dissolved in warm isopropanol (350 mL) and 12 N hydrochloric acid (94 mL) was added. The reaction mixture was heated to reflux for 3.5 hours and then cooled in an ice bath. The solid was collected by filtration, washed with water and cold isopropanol, and dried in an oven to give 8-nitro-1,2,3,4-tetrahydro-dibenzofuran (33 g, 150 mmol). A mixture of 8-nitro-1,2,3,4-tetrahydro-dibenzofuran (11 g, 50 mmol) and Raney nickel (˜11 g wet weight) in ethanol (200 mL) was hydrogenated at 50 PSI on a Parr shaker overnight. The mixture was filtered through Celite® and the filtrate was concentrated. The crude solid was recrystallized from hexane to give 6,7,8,9-tetrahydro-dibenzofuran-2-YLAMINE (7.6 g). Mp 71-72° C.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Chloro-2-[(4-methylphenyl)sulfonyl]indane](/img/structure/B372189.png)

![5-[(2,2-dimethoxyethyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B372190.png)

![9lambda6,18lambda6-Dithiapentacyclo[9.7.0.02,10.03,8.012,17]octadeca-3,5,7,12,14,16-hexaene 9,9,18,18-tetraoxide](/img/structure/B372192.png)

![4c,9c-Bis(phenylsulfonyl)-4b,4c,5,9b,9c,10-hexahydroindeno[1',2':3,4]cyclobuta[1,2-a]indene](/img/structure/B372198.png)

![5-Nitrobenzo[b]thiophen-3(2H)-one 1,1-Dioxide](/img/structure/B372199.png)

![Hexahydrothieno[3',4':3,4]cyclobuta[1,2-c]furan-1,3-dione 5,5-dioxide](/img/structure/B372201.png)

![1-Chloro-2-[(4-chlorophenyl)sulfonyl]indane](/img/structure/B372203.png)